Thalidomide-O-C7-NH2, a derivative of thalidomide, is a compound that has garnered attention due to its unique properties and potential applications in various therapeutic areas. The compound's IUPAC name is (RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, and it is classified as an immunomodulatory drug. Thalidomide itself was originally developed in the 1950s as a sedative and later found to have anti-inflammatory and anti-cancer properties. The modification of thalidomide to create analogs like Thalidomide-O-C7-NH2 aims to enhance its therapeutic efficacy while minimizing side effects.
Thalidomide-O-C7-NH2 is synthesized from thalidomide, which is derived from glutamic acid. The compound belongs to the class of drugs known as immunomodulators, specifically targeting the cereblon protein involved in protein degradation pathways. This classification highlights its role in modulating immune responses and its potential use in treating conditions like multiple myeloma and leprosy-related complications .
The synthesis of Thalidomide-O-C7-NH2 typically involves several key steps:
The industrial production methods mirror these laboratory techniques but are optimized for scale, utilizing automated systems for efficiency and quality control.
The molecular structure of Thalidomide-O-C7-NH2 features a glutarimide ring connected to a phthalimide structure. It possesses one chiral center, contributing to its biological activity. Key structural data include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the compound's structure, revealing characteristic peaks corresponding to various hydrogen atoms within the molecule .
Thalidomide-O-C7-NH2 can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for Thalidomide-O-C7-NH2 involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and degradation of target proteins, thereby modulating inflammatory responses by altering cytokine release, particularly tumor necrosis factor-alpha. This mechanism underlies its immunosuppressive and anti-angiogenic properties .
Thalidomide-O-C7-NH2 exhibits several notable physical and chemical properties:
Thalidomide-O-C7-NH2 has significant applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3